molecular formula C10H13N3O6S B8278203 4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

Cat. No.: B8278203
M. Wt: 303.29 g/mol
InChI Key: LIBCOPZEPSXRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid is a useful research compound. Its molecular formula is C10H13N3O6S and its molecular weight is 303.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O6S

Molecular Weight

303.29 g/mol

IUPAC Name

3-nitro-4-(propan-2-ylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C10H13N3O6S/c1-5(2)12-9-7(13(16)17)3-6(10(14)15)4-8(9)20(11,18)19/h3-5,12H,1-2H3,(H,14,15)(H2,11,18,19)

InChI Key

LIBCOPZEPSXRRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylamine (120 ml) and water (8 ml) were added to 4-chloro-3-nitro-5-sulphamyl-benzoic acid (22.4 g), while cooling. Then the reaction mixture was stirred for 5 days at room temperature. After evaporation in vacuo, the residue was triturated with 4N hydrochloric acid, after which the resulting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid was collected by suction. After recrystallization from aqueous ethanol, the acid was obtained with a melting point of 206°C (decomp.).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.